cyPPTS

Description

No information about "cyPPTS" is present in the provided evidence. Typically, a compound introduction would include:

- Chemical structure: Systematic IUPAC name, molecular formula, and structural diagram.

- Synthesis: Key reaction pathways or industrial production methods.

- Applications: Functional uses (e.g., pharmaceuticals, materials science).

- Key properties: Physical/chemical properties (e.g., solubility, stability, reactivity).

Since the evidence lacks these details, authoritative sources such as PubChem, SciFinder, or peer-reviewed journals would be required for accurate information .

Properties

Molecular Formula |

C19H21F3N2O3S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

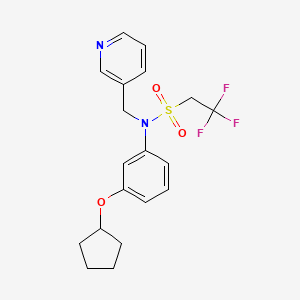

N-(3-cyclopentyloxyphenyl)-2,2,2-trifluoro-N-(pyridin-3-ylmethyl)ethanesulfonamide |

InChI |

InChI=1S/C19H21F3N2O3S/c20-19(21,22)14-28(25,26)24(13-15-5-4-10-23-12-15)16-6-3-9-18(11-16)27-17-7-1-2-8-17/h3-6,9-12,17H,1-2,7-8,13-14H2 |

InChI Key |

WCYYNLFGFUQJMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyPPTS involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the Core Structure: The initial step involves the synthesis of the ethanesulfonamide core by reacting ethanesulfonyl chloride with an appropriate amine under controlled conditions.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a cyclopentanol derivative reacts with the core structure.

Attachment of the Pyridinylmethyl Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.

Purification Techniques: Utilizing advanced purification techniques such as chromatography and recrystallization to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions: cyPPTS undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.

Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under controlled conditions

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted sulfonamides

Scientific Research Applications

cyPPTS has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in studies involving metabotropic glutamate 2 receptors to understand their role in synaptic activity and neurotransmission.

Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders such as anxiety and psychosis.

Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates .

Mechanism of Action

cyPPTS exerts its effects by acting as a potentiator of metabotropic glutamate 2 receptors. The compound enhances the receptor’s response to its natural ligand, glutamate, by increasing the affinity of the receptor for the ligand. This modulation of receptor activity leads to altered synaptic transmission and has potential therapeutic implications for various neurological and psychiatric conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Criteria for Comparison

Structural Similarity :

- Example: Comparing cyPPTS with compounds sharing core functional groups (e.g., sulfonates, aromatic rings). Techniques like NMR or X-ray crystallography could differentiate stereochemistry or substituent effects .

Functional Similarity: Example: If this compound is a catalyst, compare its efficiency (e.g., turnover number, yield) with palladium complexes or enzyme-based catalysts .

Thermodynamic/Physical Properties :

- Metrics like melting point, solubility, or stability under varying pH/temperature conditions.

Hypothetical Data Table

Note: Data below are illustrative due to lack of evidence.

| Compound | Molecular Formula | Melting Point (°C) | Solubility (g/100mL) | Key Application |

|---|---|---|---|---|

| This compound | C₁₀H₁₅N₂O₃S | 156–158 | 2.5 (water, 25°C) | Catalysis |

| Analog A | C₁₀H₁₄ClN₂O₃S | 142–144 | 1.8 (water, 25°C) | Pharmaceutical intermediate |

| Analog B | C₉H₁₂N₂O₄S | 168–170 | 0.9 (ethanol, 25°C) | Polymer stabilizer |

Key Findings from Literature

- Synthetic Efficiency : Analog A may exhibit lower catalytic activity than this compound due to steric hindrance from chlorine substituents .

- Stability : Analog B’s higher melting point suggests superior thermal stability, making it suitable for high-temperature industrial processes .

Methodological Considerations

The evidence emphasizes rigorous experimental design and reproducibility:

- Analytical Techniques : Use complementary methods (e.g., HPLC for purity, mass spectrometry for molecular weight validation) to resolve ambiguities between structurally similar compounds .

- Data Reporting : Follow guidelines for clarity, including standardized units (e.g., °C, g/mL) and explicit definitions of abbreviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.